molecular formula C10H11NO5 B1273449 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid CAS No. 56538-57-9

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Cat. No. B1273449
CAS RN: 56538-57-9
M. Wt: 225.2 g/mol
InChI Key: JQEZLSUFDXSIEK-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that falls within the category of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions involving the amino group.

Synthesis Analysis

The synthesis of N-benzyloxycarbonyl hydroxy amino acid derivatives, such as t-butyl esters, has been described using an aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids. The acetoacetyl group can be introduced with diketene and removed using hydrazine, providing a method for preparing N-benzyloxycarbonyl hydroxy amino acid derivatives . Additionally, the synthesis of related compounds, such as N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been reported, which is suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

Molecular Structure Analysis

While the specific molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is not detailed in the provided papers, a related study on 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid using DFT methods can offer insights into the molecular structure analysis of similar compounds. The study includes vibrational wavenumbers, infrared intensities, and Raman activities, as well as the identification of the most stable conformer .

Chemical Reactions Analysis

The chemical reactions involving N-benzyloxycarbonyl-protected amino acids typically include the introduction and removal of protecting groups, which are crucial steps in peptide synthesis. The acetoacetyl protecting group for the hydroxyl function can be introduced and later removed, as mentioned in the synthesis analysis . Furthermore, the stability of the linkage between the C-terminal amino acid and a handle compound was tested, showing resistance to acidolysis, which is relevant for the stability of protected amino acids during peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyloxycarbonyl-protected amino acids are influenced by the protecting groups. The stability studies of related compounds, such as handles for solid-phase peptide synthesis, indicate that the N-benzyloxycarbonyl group can provide stability against acidolysis . The spectroscopic properties, such as FT-IR and FT-Raman spectra, can be analyzed to determine the vibrational characteristics of the compound, as demonstrated in the study of a related benzoic acid derivative .

Scientific Research Applications

  • Synthesis of Novel Baicalein Amino Acid Derivatives

    • Field : Neuropharmacology
    • Application Summary : This compound has been used in the synthesis of novel baicalein amino acid derivatives, which are evaluated as neuroprotective agents .
    • Method of Application : The compound is introduced to baicalein to improve its neuroprotective activity. The newly synthesized compounds were characterized by 1H-NMR, 13C-NMR, and high resolution mass spectrometry (HR-MS) .
    • Results : Most of the compounds provided more potent neuroprotection than baicalein, and were equivalent to the positive drug edaravin. They showed no obvious cytotoxicity on normal H9C2 cells .
  • Synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate

    • Field : Organic Chemistry
    • Application Summary : This compound is a fragment of a novel cytotoxic cyclodepsipeptide onchidin which shows moderate cytotoxic activity .
    • Method of Application : The compound was synthesized through six steps .
    • Results : The synthesis was successful, but the yield and other specific results are not mentioned .
  • Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .
    • Method of Application : The specific method of synthesis is not mentioned in the source .
  • Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .
    • Method of Application : The specific method of synthesis is not mentioned in the source .
  • Synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid .
    • Method of Application : The specific method of synthesis is not mentioned in the source .
  • Synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid .
    • Method of Application : The specific method of synthesis is not mentioned in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, and can cause skin and eye irritation . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEZLSUFDXSIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393169
Record name {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

CAS RN

56538-57-9
Record name {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glyoxylic acid monohydrate (20.3 g, 221 mmol) and benzyl carbamate (30.6 g, 202 mmol) are added to ether (200 mL). The solution is allowed to stir for 24 h at rt. The resulting thick precipitate is filtered, and the residue is washed with ether, affording ([(benzyloxy)carbonyl]amino)(hydroxy)acetic acid (C150) as a white solid (47% yield). MS (CI) for C10H11NO5+H m/z: 226 (M+H).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Benzyl carbamate (63 g, 0.05 mol) was stirred with glyoxylic acid monohydrate (5.09 g, 0.055 mol) in dry ether (50 mL). The crystalline product 22A (7.81 g, 73%) formed was filtered and washed with ether.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M McMechen - Proceedings of the national conference on …, 2016 - libjournals.unca.edu
Ficellomycin, produced by Streptomyces ficellus, is a naturally occurring secondary metabolite that exhibits antibacterial activity against multidrug resistant Gram-positive bacteria in vitro…
Number of citations: 2 libjournals.unca.edu
SC Gilmore - 2018 - search.proquest.com
A class of MRI contrast agent, CEST MRI agents, has offered a new paradigm to image physiochemical functions and molecular biomarkers. 125 CEST MRI agents were evaluated …
Number of citations: 0 search.proquest.com
CM Gober - 2017
Number of citations: 1

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